ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives. This compound is characterized by its complex structure, which includes a pyrazolidinone core, a benzoate ester group, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Claisen-Schmidt Condensation: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dimethoxybenzylidene ethyl acetoacetate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolidinone ring.
Esterification: The final step involves the esterification of the pyrazolidinone derivative with ethyl 4-bromobenzoate under reflux conditions to yield the target compound
Chemical Reactions Analysis
Ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amide or thioester derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anti-cancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 3,4-dimethoxybenzoate: This compound shares the dimethoxybenzylidene moiety but lacks the pyrazolidinone core, making it less complex and with different biological activities.
(E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: This compound has a similar pyrazoline core but differs in the substitution pattern and overall structure, leading to distinct properties and applications.
Properties
Molecular Formula |
C21H20N2O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 4-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-4-29-21(26)14-6-8-15(9-7-14)23-20(25)16(19(24)22-23)11-13-5-10-17(27-2)18(12-13)28-3/h5-12H,4H2,1-3H3,(H,22,24)/b16-11+ |
InChI Key |
LORMZRZBNYUZJN-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)N2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N2 |
Origin of Product |
United States |
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